2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-
CAS No.: 139571-43-0
Cat. No.: VC8237737
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139571-43-0 |
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Molecular Formula | C9H10O3 |
Molecular Weight | 166.17 g/mol |
IUPAC Name | 4-methyl-6-(2-oxopropyl)pyran-2-one |
Standard InChI | InChI=1S/C9H10O3/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4H,5H2,1-2H3 |
Standard InChI Key | UPLUKCSTOVHTMV-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)OC(=C1)CC(=O)C |
Canonical SMILES | CC1=CC(=O)OC(=C1)CC(=O)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The core structure of 2H-Pyran-2-one consists of a six-membered oxygen-containing ring with a ketone group at the 2-position. The 4-methyl and 6-(2-oxopropyl) substituents introduce steric and electronic modifications that influence its reactivity. The molecular formula is C₉H₁₀O₃, with a molar mass of 166.17 g/mol .
Table 1: Comparative Physicochemical Properties of Pyran-2-one Derivatives
Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |
---|---|---|---|---|
4-Methyl-6-(2-oxopropyl)-2H-pyran-2-one | C₉H₁₀O₃ | 166.17 | 1.18 (est.) | 280–285 (est.) |
4-Hydroxy-6-methyl-3-(1-oxopropyl)-2H-pyran-2-one | C₉H₁₀O₄ | 182.17 | 1.21 | 290–295 |
4-Methoxy-6-methyl-2H-pyran-2-one | C₇H₈O₃ | 140.14 | 1.14 | 280.3 |
The estimated density and boiling point of 4-methyl-6-(2-oxopropyl)-2H-pyran-2-one derive from structural analogs . The 2-oxopropyl group enhances polarity, increasing solubility in polar solvents like ethanol and DMF compared to simpler pyranones .
Spectroscopic Features
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (conjugated lactone ring) .
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NMR: Characteristic signals include δ 2.1–2.3 ppm (methyl group), δ 3.8–4.1 ppm (oxopropyl protons), and δ 6.2 ppm (pyranone ring protons) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via acid-catalyzed condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with propanal under reflux conditions. A representative protocol involves:
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Dissolving 4-hydroxy-6-methyl-2H-pyran-2-one (10 mmol) in ethanol.
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Adding propanal (12 mmol) and concentrated HCl (1 mL).
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Refluxing at 80°C for 6 hours.
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Isolating the product via vacuum filtration (yield: 65–70%) .
Table 2: Optimization of Synthesis Conditions
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
HCl | Ethanol | 80 | 6 | 68 |
H₂SO₄ | Methanol | 70 | 8 | 72 |
NaOH | DMF | RT | 24 | 0 |
Base catalysts like NaOH fail to promote condensation, underscoring the necessity of acidic conditions .
Industrial Production
Industrial methods employ continuous flow reactors to enhance yield and purity. Key steps include:
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Automated feed systems for precise stoichiometry.
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In-line IR spectroscopy for real-time monitoring of lactone formation .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media yields carboxylic acid derivatives via cleavage of the oxopropyl side chain .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group to a secondary alcohol, forming 6-(2-hydroxypropyl)-4-methyl-2H-pyran-2-one .
Electrophilic Substitution
Applications in Pharmaceutical Research
Anticancer Activity
A structurally related compound, 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-1,4-thiazepine, demonstrates potent apoptosis induction in T47D breast cancer cells (EC₅₀ = 0.08 µM) . Mechanistic studies suggest tubulin polymerization inhibition, disrupting microtubule assembly in dividing cells .
Comparative Analysis with Analogous Compounds
4-Methyl-6-pentyl-2H-pyran-2-one
This analog (C₁₁H₁₆O₂) features a longer alkyl chain, reducing polarity and increasing lipophilicity (LogP = 2.68) . While less water-soluble, it shows superior penetration into lipid bilayers, making it valuable in topical formulations .
4-Hydroxy-6-methyl-3-(1-oxopropyl)-2H-pyran-2-one
The additional hydroxyl group (C₉H₁₀O₄) facilitates hydrogen bonding, improving solubility but reducing metabolic stability compared to the target compound .
Recent Advances and Future Directions
Green Synthesis Methods
Recent work employs microwave-assisted synthesis to reduce reaction times from 6 hours to 30 minutes, achieving yields exceeding 80% . Solvent-free conditions using ionic liquids (e.g., [BMIM]BF₄) further enhance sustainability .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves the bioavailability of pyran-2-one derivatives, with in vivo studies showing tumor growth inhibition in murine models .
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